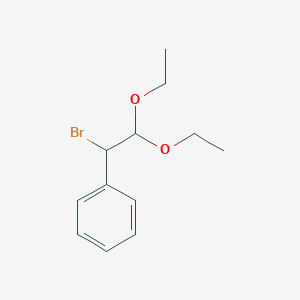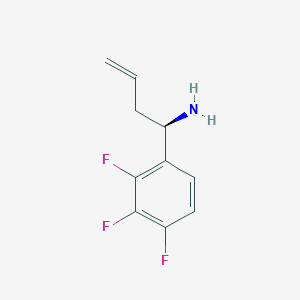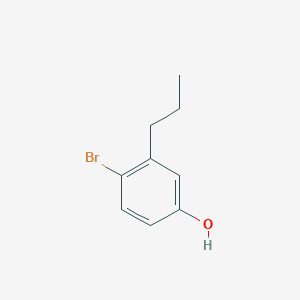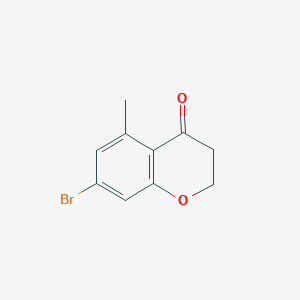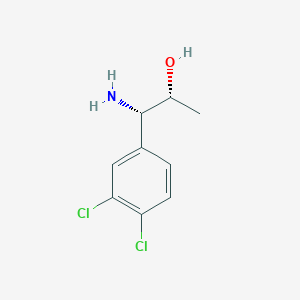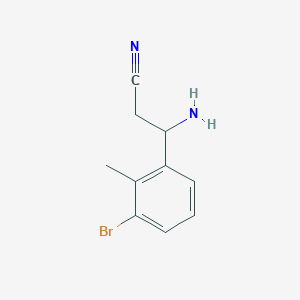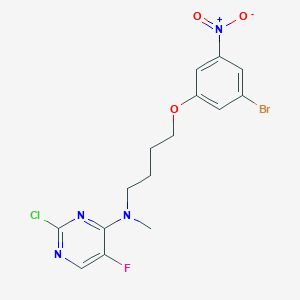
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a brominated nitrophenoxy moiety, a chlorinated fluoropyrimidine core, and a butyl linker. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Brominated Nitrophenoxy Intermediate: This step involves the nitration of a bromophenol derivative to introduce the nitro group, followed by etherification with a butyl halide to form the nitrophenoxy intermediate.
Synthesis of the Chlorinated Fluoropyrimidine Core: This step involves the chlorination and fluorination of a pyrimidine derivative, typically using reagents such as thionyl chloride and fluorine gas.
Coupling of Intermediates: The final step involves the coupling of the brominated nitrophenoxy intermediate with the chlorinated fluoropyrimidine core under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide)
Reduction Reactions: Hydrogen gas, palladium catalyst
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Major Products Formed
Substitution Reactions: Substituted derivatives with new functional groups replacing bromine or chlorine
Reduction Reactions: Amino derivatives
Oxidation Reactions: Aldehydes, carboxylic acids
Aplicaciones Científicas De Investigación
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the nitrophenoxy moiety may interact with hydrophobic pockets, while the pyrimidine core can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine
- tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate
Uniqueness
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitrophenoxy and pyrimidine moieties, makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C15H15BrClFN4O3 |
|---|---|
Peso molecular |
433.66 g/mol |
Nombre IUPAC |
N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15BrClFN4O3/c1-21(14-13(18)9-19-15(17)20-14)4-2-3-5-25-12-7-10(16)6-11(8-12)22(23)24/h6-9H,2-5H2,1H3 |
Clave InChI |
RSYACXJFMJVFAD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


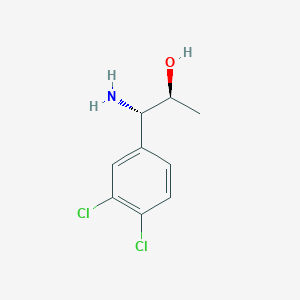


![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
